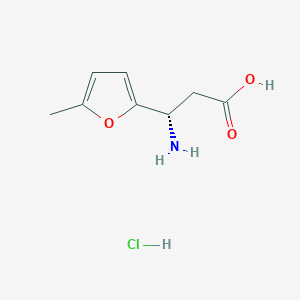

(3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid hydrochloride

Vue d'ensemble

Description

(3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C8H12ClNO3 and its molecular weight is 205.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid hydrochloride is a chiral compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₁NO₃·HCl

- Molecular Weight : 169.18 g/mol

- CAS Number : 439121-19-4

The presence of the furan ring, specifically the 5-methylfuran-2-yl group, contributes to its unique properties and potential interactions within biological systems .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through interactions with specific receptors and enzymes involved in metabolic pathways. The following sections summarize key findings regarding its biological effects.

1. Receptor Interactions

Preliminary studies suggest that this compound may interact with neurotransmitter receptors. For instance, receptor binding assays have indicated potential affinities for certain glutamate receptors, which could implicate it in neurological functions. Understanding these interactions is crucial for elucidating its role in modulating neurotransmission and potential therapeutic applications.

2. Enzyme Inhibition

This compound has been evaluated for its role as an enzyme inhibitor. Research indicates that it may inhibit specific enzymes involved in amino acid metabolism, which could have implications for metabolic disorders. Further studies are necessary to quantify these effects and understand the underlying mechanisms.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Methylfuran | Furan ring with methyl group | Commonly used as a solvent |

| L-Tryptophan | Indole ring structure | Precursor to serotonin |

| L-Tyrosine | Aromatic amino acid | Precursor to neurotransmitters like dopamine |

| 5-Hydroxytryptophan | Hydroxy derivative of tryptophan | Active in mood regulation |

| This compound | Chiral configuration with furan substituent | Potential unique biological activities |

This table highlights how this compound stands out due to its specific chiral configuration and unique substituent, which may impart distinct biological activities not present in other compounds listed.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Neuropharmacological Studies :

- A study examined its effects on synaptic transmission in animal models, revealing potential modulatory effects on excitatory neurotransmission.

- Metabolic Pathway Analysis :

- Research focused on its influence on metabolic pathways involving amino acids, indicating possible roles in metabolic regulation and enzyme modulation.

Applications De Recherche Scientifique

Medicinal Chemistry

(3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid hydrochloride has been investigated for its potential role as a pharmaceutical agent. Its structural similarity to amino acids suggests it may interact with biological systems in ways that could be beneficial for drug development.

Case Study: Neuroprotective Effects

Research has indicated that compounds similar to (3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid may exhibit neuroprotective properties. Studies focusing on neurodegenerative diseases have shown that such compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Neuropharmacology

The compound's ability to mimic natural amino acids allows it to play a role in neuropharmacological studies. Its interactions with neurotransmitter receptors can provide insights into synaptic transmission and plasticity.

Case Study: Modulation of Glutamate Receptors

Research indicates that derivatives of this compound can act as modulators of glutamate receptors, which are crucial in synaptic transmission and plasticity. This modulation could have implications for treating mood disorders and cognitive impairments.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique furan ring structure allows for diverse synthetic pathways.

Synthetic Pathway Example

One notable synthetic pathway involves the use of this compound in the synthesis of novel heterocyclic compounds that may have applications in pharmaceuticals.

Analyse Des Réactions Chimiques

Peptide Bond Formation

Reaction Type: Amide bond formation between the amino and carboxylic groups.

Reagents: Coupling agents (e.g., dicyclohexylcarbodiimide, DCC), solvents (DMF, THF), and bases (e.g., DIPEA).

Conditions: Room temperature, inert atmosphere.

Products: Peptides or amide derivatives.

The compound’s dual functional groups enable amide bond formation, a key reaction in peptide synthesis. This process is critical for constructing biologically active molecules, including enzyme inhibitors or neurotransmitter analogs.

Oxidation

Reaction Type: Furan ring oxidation.

Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Conditions: Acidic or basic media, elevated temperatures.

Products: Oxidized furan derivatives (e.g., furanones).

The furan moiety undergoes oxidation to form conjugated carbonyl compounds, which are valuable intermediates in organic synthesis. For example, KMnO4 in acidic conditions converts the furan ring into a diketone structure.

Reduction

Reaction Type: Reduction of the amino group.

Reagents: Zinc dust, formic acid.

Conditions: Mild acidic conditions.

Products: Corresponding amine derivatives.

The amino group can be selectively reduced to form primary amines, expanding the compound’s utility in medicinal chemistry.

Substitution Reactions

Reaction Type: Electrophilic substitution on the furan ring.

Reagents: Triflic acid (CF3SO3H), alkyl halides.

Conditions: Ambient temperature, catalytic acid.

Products: Substituted furan derivatives.

The furan ring’s aromaticity facilitates electrophilic substitution, enabling the introduction of functional groups (e.g., alkyl, aryl) at specific positions. Triflic acid catalyzes these reactions, improving regioselectivity.

Hydrolysis and Decomposition

Reaction Type: Acidic or basic hydrolysis of amide bonds.

Reagents: HCl (acidic) or NaOH (basic).

Conditions: Elevated temperatures (60–100°C).

Products: Amino acid decomposition products.

Under harsh conditions, the amide bond cleaves, releasing the amino acid and furan components. This reaction is relevant in studies of peptide stability and degradation pathways .

Reaction Comparison Table

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Peptide Bond Formation | DCC, DIPEA, DMF | Room temperature | Amide derivatives |

| Oxidation | KMnO4, H2O2 | Acidic/basic, heat | Furanones |

| Reduction | Zn, HCOOH | Mild acid | Primary amines |

| Substitution | CF3SO3H, alkyl halides | Ambient, catalytic acid | Substituted furans |

| Hydrolysis | HCl/NaOH | Elevated temperature | Decomposition products |

Key Findings and Applications

-

Synthesis Optimization: Continuous flow methods and reflux conditions enhance yield in peptide bond formation.

-

Biological Relevance: The compound’s furan ring interacts with enzymes and receptors, influencing pathways like synaptic plasticity.

-

Material Science: Oxidized derivatives are precursors for functional polymers and coatings.

This compound’s versatility in organic transformations underscores its significance in drug discovery and advanced materials. Further research is needed to explore its therapeutic potential and industrial applications.

Propriétés

IUPAC Name |

(3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c1-5-2-3-7(12-5)6(9)4-8(10)11;/h2-3,6H,4,9H2,1H3,(H,10,11);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATOKKKOSPUUQN-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305712-55-3 | |

| Record name | 2-Furanpropanoic acid, β-amino-5-methyl-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305712-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.